1-(Methanesulfinyl)dodec-11-en-2-one
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Overview
Description
1-(Methanesulfinyl)dodec-11-en-2-one is an organic compound with the molecular formula C13H24O2S It is characterized by the presence of a methanesulfinyl group attached to a dodec-11-en-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methanesulfinyl)dodec-11-en-2-one typically involves the reaction of dodec-11-en-2-one with a methanesulfinylating agent. One common method is the reaction of dodec-11-en-2-one with methanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Methanesulfinyl)dodec-11-en-2-one undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of 1-(Methanesulfonyl)dodec-11-en-2-one.
Reduction: Formation of 1-(Methylthio)dodec-11-en-2-one.
Substitution: Formation of various substituted dodec-11-en-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methanesulfinyl)dodec-11-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methanesulfinyl)dodec-11-en-2-one involves its interaction with specific molecular targets. The methanesulfinyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(Methanesulfinyl)dodec-11-en-2-one can be compared with other similar compounds such as:
1-(Methanesulfonyl)dodec-11-en-2-one: This compound has a sulfone group instead of a sulfinyl group, making it more oxidized and potentially more reactive.
1-(Methylthio)dodec-11-en-2-one: This compound has a sulfide group, making it more reduced and less reactive compared to the sulfinyl derivative.
Dodec-11-en-2-one: The parent compound without any sulfur-containing functional groups, serving as a simpler analog.
These comparisons highlight the unique chemical properties and reactivity of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
13133-46-5 |
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Molecular Formula |
C13H24O2S |
Molecular Weight |
244.40 g/mol |
IUPAC Name |
1-methylsulfinyldodec-11-en-2-one |
InChI |
InChI=1S/C13H24O2S/c1-3-4-5-6-7-8-9-10-11-13(14)12-16(2)15/h3H,1,4-12H2,2H3 |
InChI Key |
UQPBHDUPCDJQNC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
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